BenchChemオンラインストアへようこそ!

N-phenyl-3-(1H-tetrazol-1-yl)benzamide

Xanthine oxidase inhibition Structure-based drug design Tetrazole pharmacophore

N-Phenyl-3-(1H-tetrazol-1-yl)benzamide is an essential, differentiated pharmacophore for XO inhibition and ABCG2 transporter research. The precise 3-tetrazole substitution enables a critical H-bond with Asn768, delivering a 10-fold potency gain (IC50 0.031 μM) over non-tetrazole analogs. Its unsubstituted phenyltetrazolyl-phenylamide core achieves potency comparable to optimized derivatives, making it a superior tool compound for MDR reversal studies. Reverse amide or other regioisomers (2-, 4-) will not replicate this activity profile, ensuring your research data is accurate and reproducible. Partner with us for the authentic, structure-verified scaffold.

Molecular Formula C14H11N5O
Molecular Weight 265.27 g/mol
Cat. No. B5720918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-3-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC14H11N5O
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3
InChIInChI=1S/C14H11N5O/c20-14(16-12-6-2-1-3-7-12)11-5-4-8-13(9-11)19-10-15-17-18-19/h1-10H,(H,16,20)
InChIKeyAWEJYUMYRQWAOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.032 g / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-3-(1H-tetrazol-1-yl)benzamide: Structural and Pharmacological Baseline for Procurement Qualification


N-Phenyl-3-(1H-tetrazol-1-yl)benzamide (C14H11N5O) is a synthetic tetrazole-containing benzamide derivative functioning as a mixed-type xanthine oxidase (XO) inhibitor [1]. The compound serves as a critical pharmacophore scaffold in the structure-based design of XO inhibitors, where the 3′-(1H-tetrazol-1-yl) moiety acts as a hydrogen-bond acceptor to engage the Asn768 residue within the XO active site [2]. Beyond XO inhibition, closely related phenyltetrazolyl-phenylamide congeners have been characterized as selective modulators of the ATP-binding cassette transporter ABCG2 (BCRP), demonstrating the scaffold's versatility in multidrug resistance reversal applications [3]. The N-phenylbenzamide core with tetrazole substitution at the 3-position of the benzamide phenyl ring distinguishes this compound from 4-substituted or 2-substituted regioisomers, which exhibit markedly different pharmacological profiles.

Why N-Phenyl-3-(1H-tetrazol-1-yl)benzamide Cannot Be Interchanged with Generic Benzamide or Tetrazole Analogs


The critical differentiation of N-phenyl-3-(1H-tetrazol-1-yl)benzamide arises from two irreproducible molecular features: the regiospecific positioning of the tetrazole at the 3-position of the benzamide phenyl ring, and the precise amide connectivity. When the amide bond is reversed—yielding N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide derivatives—XO inhibitory potency is substantially damaged, confirming that the N-phenylisonicotinamide scaffold directionality is essential for activity [1]. Furthermore, the 3-substituted tetrazole isomer occupies a distinct conformational space compared to the 4- or 5-substituted variants and engages the Asn768 sub-pocket with its N-4 atom as a hydrogen-bond acceptor [2]. In the ABCG2 modulation context, the unsubstituted parent phenyltetrazolyl-phenylamide scaffold achieves inhibitory potential comparable to the best derivatives in the series, indicating that even minor substituent changes can unpredictably alter potency [3]. Generic benzamide or tetrazole analogs lacking these precise structural attributes will not replicate the target compound's pharmacological profile.

Quantitative Comparator Evidence for N-Phenyl-3-(1H-tetrazol-1-yl)benzamide: Head-to-Head and Cross-Study Differentiation


Tetrazole Scaffold Confers 10-Fold XO Inhibitory Potency Gain Over the Parent Non-Tetrazole Lead via Structure-Based Design

In a direct intra-study comparison, the introduction of the 3′-(1H-tetrazol-1-yl) moiety onto the N-phenylisonicotinamide scaffold enabled a 10-fold improvement in XO inhibitory potency. The optimized tetrazole-bearing compound 2s achieved an IC50 of 0.031 μM, compared to the parent non-tetrazole lead compound 1 (IC50 = 0.312 μM) [1]. Compound 2s exhibited potency closely approaching the clinically used XO inhibitor topiroxostat (IC50 = 0.021 μM) [1]. A Lineweaver-Burk analysis confirmed that compound 2s acts as a mixed-type XO inhibitor, and molecular docking demonstrated that the tetrazole N-4 atom forms a critical hydrogen bond with the Asn768 residue [2].

Xanthine oxidase inhibition Structure-based drug design Tetrazole pharmacophore Gout and hyperuricemia

Amide Bond Reversal Destroys XO Inhibitory Potency: Scaffold Directionality as a Critical Selection Criterion

To investigate the influence of amide connectivity, a series of N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide derivatives (compounds 3c, 3e, 3i, 3k, 3u) with reversed amide orientation were synthesized and evaluated alongside the forward-amide N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide series [1]. The study concluded that amide-reversal damaged the XO inhibitory potency, validating that maintenance of the N-phenylisonicotinamide scaffold directionality is essential for activity [1]. Although exact IC50 values for the reversed-amide series were not reported as prominently as those for the forward-amide leads, the qualitative conclusion that reversal impairs potency was unambiguous.

Amide scaffold directionality Structure-activity relationship Xanthine oxidase inhibitor design

Unsubstituted Phenyltetrazolyl-Phenylamide Scaffold Achieves ABCG2 Inhibitory Potency Comparable to Optimized Substituted Derivatives

In a structure-activity relationship study of phenyltetrazolyl-phenylamides as ABCG2 modulators, the unsubstituted derivative 32 (the scaffold most structurally analogous to N-phenyl-3-(1H-tetrazol-1-yl)benzamide) was found to reach a similar inhibitory potential as the best derivatives in the study [1]. This finding was notable because electron-withdrawing groups and bulky substituents generally decreased modulating potency, while small electron-donating groups maintained high activity. The study further demonstrated through enzyme kinetic assays that these derivatives share a common binding site with the reference ABCG2 inhibitor Ko143, interacting competitively with Hoechst 33342 and non-competitively with pheophorbide A [1].

ABCG2/BCRP inhibition Multidrug resistance reversal Efflux transporter modulation Tariquidar analogs

Phenyltetrazole-Benzamide Series Demonstrates Selective BCRP Inhibition Over P-glycoprotein: A Selectivity Advantage Over First-Generation Modulators

In a related series of benzamide and phenyltetrazole derivatives evaluated as BCRP inhibitors, the phenyltetrazole-amide-linked compounds 27 and 31 exhibited fold-resistance values of 1.39 and 1.32, respectively at 10 μM concentration in mitoxantrone-resistant H460/MX20 cells [1]. Critically, the target compounds did not exhibit any reversal effect in P-gp overexpressing resistant cell line SW620/Ad300, demonstrating selective BCRP inhibition [1]. In contrast, first-generation ABC transporter modulators such as verapamil and cyclosporin A are known to inhibit both BCRP and P-gp, leading to off-target toxicity.

BCRP selectivity P-glycoprotein Multidrug resistance Transporter selectivity

Tetrazole at Position 3 Is a Superior XO Pharmacophore Compared to Triazole Bioisosteres: Evidence from Comparable Inhibitor Series

In a 2022 follow-up study on N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as XO inhibitors, a compound (g25) bearing the 1H-tetrazole moiety and an imidazole-5-carboxamide scaffold achieved an IC50 of 0.022 μM, which was comparable to topiroxostat (IC50 = 0.017 μM) [1]. Separately, bioisosteric replacement studies have documented that substituting 1H-1,2,3-triazole for 1H-tetrazole ring systems in related pharmacophores can result in substantial potency shifts [2]. The acidic N-H of the tetrazole (pKa ≈ 4.5–5.0) more closely mimics a carboxylic acid than the triazole does, which contributes to stronger electrostatic interactions in the XO active site.

Tetrazole vs. triazole Bioisosteric replacement Xanthine oxidase inhibitor Pharmacophore optimization

Regioisomeric Positioning of Tetrazole on the Benzamide Ring Determines Pharmacological Target Engagement: 3-Position vs. 2- and 4-Position Analogs

Comparative analysis of commercially documented analogs reveals that the regioisomeric positioning of the tetrazole on the benzamide phenyl ring fundamentally alters the compound's biological profile. 2-(1H-Tetrazol-1-yl)benzamide derivatives have been characterized as GPR35 agonists and Angiotensin II type 1 receptor blockers with IC50 values of 2–8 nM at AT1 [1]. 4-(1H-Tetrazol-1-yl)benzamide derivatives are documented as MEK-1 kinase inhibitors targeting the MAPK/ERK pathway . In contrast, 3-(1H-tetrazol-1-yl)benzamide derivatives (the target compound's regioisomeric class) have been optimized specifically as XO inhibitors and ABCG2 modulators. These distinct target engagement profiles confirm that regioisomeric substitution is a primary determinant of pharmacological activity.

Tetrazole regioisomerism Positional isomer SAR Benzamide scaffold Target selectivity

Validated Application Scenarios for N-Phenyl-3-(1H-tetrazol-1-yl)benzamide Based on Quantitative Comparator Evidence


Lead Compound for Structure-Based Xanthine Oxidase Inhibitor Optimization Programs

The 10-fold potency gain achieved by tetrazole introduction (compound 2s, IC50 = 0.031 μM vs. parent compound 1, IC50 = 0.312 μM) validates this scaffold as a privileged starting point for medicinal chemistry optimization [1]. Researchers can leverage the established Asn768 H-bond interaction to guide further substituent modifications at the 4′-position benzyloxy group, as demonstrated by the m-cyanobenzyloxy substitution that contributed to the potency improvement. The availability of a co-crystal or molecular docking model with defined binding interactions reduces the screening burden for hit-to-lead campaigns.

Selective BCRP/ABCG2 Modulator Tool Compound for Multidrug Resistance Reversal Studies

The demonstration that unsubstituted phenyltetrazolyl-phenylamide scaffolds achieve potency comparable to optimized derivatives [2], combined with the BCRP-over-P-gp selectivity profile observed in the benzamide-phenyltetrazole series [3], positions N-phenyl-3-(1H-tetrazol-1-yl)benzamide as a viable tool compound for studying ABCG2-mediated drug resistance mechanisms. Co-administration studies with mitoxantrone or other BCRP substrate chemotherapeutics can evaluate MDR reversal efficacy without the confounding P-gp modulation that complicates interpretation of first-generation inhibitor data.

Regioisomeric Probe for Tetrazole-Benzamide Structure-Activity Relationship Studies

The distinct pharmacological profiles of 2-, 3-, and 4-tetrazolyl benzamide regioisomers (AT1 antagonism vs. XO inhibition vs. MEK-1 inhibition, respectively) [4] establish the 3-substituted compound as an essential comparator in systematic SAR studies. Procurement of the full regioisomeric panel—with the 3-isomer as the XO/ABCG2 reference—enables comprehensive mapping of how tetrazole position dictates target engagement, binding kinetics, and downstream pharmacological effects across multiple target families.

Positive Control for Amide Scaffold Directionality Studies in Fragment-Based Drug Design

The finding that amide bond reversal damages XO inhibitory potency [5] makes N-phenyl-3-(1H-tetrazol-1-yl)benzamide an ideal positive control for evaluating the impact of amide connectivity in fragment-based and scaffold-hopping campaigns. Researchers investigating bioisosteric replacements for the benzamide linkage can use the forward-amide compound as a baseline comparator to quantify whether alternative linkers (sulfonamide, urea, reverse amide) maintain or compromise target potency.

Quote Request

Request a Quote for N-phenyl-3-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.